4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside 4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.: 25876-45-3
VCID: VC0024317
InChI: InChI=1S/C22H26O11/c1-11(23)16-6-8-17(9-7-16)32-22-21(31-15(5)27)20(30-14(4)26)19(29-13(3)25)18(33-22)10-28-12(2)24/h6-9,18-22H,10H2,1-5H3/t18-,19-,20+,21-,22-/m1/s1
SMILES: CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C₂₂H₂₆O₁₁
Molecular Weight: 466.44

4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside

CAS No.: 25876-45-3

Cat. No.: VC0024317

Molecular Formula: C₂₂H₂₆O₁₁

Molecular Weight: 466.44

* For research use only. Not for human or veterinary use.

4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside - 25876-45-3

Specification

CAS No. 25876-45-3
Molecular Formula C₂₂H₂₆O₁₁
Molecular Weight 466.44
IUPAC Name [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-acetylphenoxy)oxan-2-yl]methyl acetate
Standard InChI InChI=1S/C22H26O11/c1-11(23)16-6-8-17(9-7-16)32-22-21(31-15(5)27)20(30-14(4)26)19(29-13(3)25)18(33-22)10-28-12(2)24/h6-9,18-22H,10H2,1-5H3/t18-,19-,20+,21-,22-/m1/s1
SMILES CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Chemical Properties and Structure

Basic Information

4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is characterized by specific chemical identifiers and properties that define its structure and behavior in various chemical environments. The basic information about this compound is summarized in Table 1.

Table 1: Chemical Properties of 4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside

PropertyInformation
CAS Number25876-45-3
Molecular FormulaC₂₂H₂₆O₁₁
Molecular Weight466.44 g/mol
IUPAC Name[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-acetylphenoxy)oxan-2-yl]methyl acetate
Physical AppearanceYellow Solid
SolubilityDichloromethane, Ethyl Acetate

The compound features both hydrophilic and hydrophobic regions, with the acetyl groups increasing the lipophilicity of the glucose moiety, enhancing its solubility in organic solvents, which is beneficial for conducting reactions in non-aqueous media .

Structural Features

The structural arrangement of 4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside consists of two primary components: a beta-D-glucopyranoside core and an acetylphenyl group connected through a glycosidic linkage. The beta configuration at the anomeric carbon is a crucial structural feature that influences the compound's reactivity and biological interactions .

The glucopyranoside portion contains four acetyl protecting groups at positions 2, 3, 4, and 6, which shield the hydroxyl groups during chemical reactions and modify the electron density distribution across the molecule. The acetylphenyl group provides an aromatic moiety that can engage in π-π interactions, making it valuable for studies involving molecular recognition and binding dynamics .

The confirmation of the beta-anomeric configuration is typically verified through various analytical techniques including NMR spectroscopy, where key signals include J₁,₂ coupling constants (approximately 7-8 Hz for beta-configuration) and characteristic acetyl group resonances (δ 1.8-2.1 ppm).

Synthesis Methods

Laboratory Synthesis

The synthesis of 4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside involves a glycosylation reaction between a protected glucopyranosyl donor and 4-acetylphenol as the acceptor. The procedure generally follows several key steps that ensure stereoselective formation of the beta-glycosidic bond.

The typical synthesis route involves:

  • Preparation of the glycosyl donor: This commonly uses 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide as the activated donor substrate.

  • Glycosylation reaction: The glycosyl donor is coupled with 4-acetylphenol in the presence of a Lewis acid catalyst such as BF₃·Et₂O, which promotes the stereoselective formation of the beta-glycosidic bond.

  • Purification: The crude product is purified through column chromatography, typically using an ethyl acetate/hexane gradient system, followed by recrystallization to obtain the pure compound.

The protection strategy using acetyl groups is crucial as they prevent unwanted side reactions at hydroxyl sites during the coupling process. The optimization of reaction conditions, including stoichiometry and catalyst loading, significantly influences the yield and stereoselectivity of the product.

Industrial Production

For larger-scale production, the synthesis follows similar principles but incorporates modifications to enhance efficiency and scalability:

  • Bulk acetylation: Industrial processes utilize large-scale acetylation of 4-acetylphenyl beta-D-glucopyranoside using acetic anhydride and suitable catalysts.

  • Continuous purification: Large-scale chromatography or crystallization techniques are employed to ensure high purity of the final product.

The industrial production methods prioritize reaction efficiency, cost-effectiveness, and environmental considerations while maintaining the stereochemical integrity of the product.

Chemical Reactions

Hydrolysis

4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside undergoes hydrolysis under both acidic and basic conditions, primarily affecting the acetyl protecting groups. Under basic conditions (e.g., using NaOH/MeOH), the acetyl groups are selectively removed to reveal the free hydroxyl groups of the glucopyranoside while preserving the glycosidic linkage. This deprotection strategy is essential for further modifications of the compound in various synthetic applications .

Acidic hydrolysis, conversely, can target both the acetyl groups and the glycosidic bond, potentially leading to complete breakdown of the molecule into its constituent parts: 4-acetylphenol and glucose derivatives. The selective control of hydrolysis conditions is therefore crucial for achieving the desired transformations.

Oxidation and Reduction

The acetylphenyl moiety in the compound can undergo oxidation to form the corresponding carboxylic acid derivative, while the acetyl groups remain relatively stable under mild oxidizing conditions. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction reactions primarily target the ketone group on the acetylphenyl portion, potentially converting it to a secondary alcohol. The selectivity of such transformations depends on the reducing agent employed and the reaction conditions.

Substitution Reactions

Biological Activity

Antioxidant Properties

Preliminary studies have indicated that 4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside exhibits antioxidant properties through mechanisms involving free radical scavenging. These properties suggest potential applications in preventing oxidative stress-related diseases.

In vitro assays have demonstrated that the compound can effectively reduce oxidative stress markers in cultured cells exposed to hydrogen peroxide, providing evidence for its protective effects against oxidative damage. The antioxidant mechanism is believed to involve both direct radical scavenging and potential modulation of cellular antioxidant defense systems.

Anti-inflammatory Effects

Emerging evidence suggests that 4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside and structurally similar compounds can modulate inflammatory pathways, potentially reducing inflammation in various biological contexts. The anti-inflammatory effects may involve inhibition of pro-inflammatory cytokine production and modulation of inflammatory signaling cascades.

These anti-inflammatory properties, combined with the antioxidant activity, suggest potential applications in conditions characterized by both inflammation and oxidative stress, such as various chronic inflammatory disorders.

Research Applications

Glycobiology

4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside serves as a valuable tool in glycobiology research, particularly in studying the structure, synthesis, and biological functions of carbohydrates. Its well-defined structure and stereochemistry make it useful for investigating glycan interactions and the role of specific functional groups in these processes .

The compound is extensively utilized in exploring carbohydrate chemistry, providing insights into the structural requirements for glycan recognition and binding. Its versatility in synthetic modifications allows researchers to create diverse glycoconjugates for studying structure-activity relationships in carbohydrate-mediated biological processes .

Enzyme Kinetics

In enzyme kinetics studies, 4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside functions as a substrate or inhibitor for various enzymes, particularly glycosidases. The acetylated structure influences enzyme specificity and activity, providing a model system for investigating enzyme-substrate interactions.

These studies contribute to our understanding of the mechanisms underlying enzymatic reactions involving glycosides and help elucidate the structural features that determine substrate recognition and catalytic efficiency. The insights gained from such research have implications for designing enzyme inhibitors and developing glycosidase-targeted therapeutics.

Pharmaceutical Research

The potential therapeutic applications of 4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside are being explored in pharmaceutical research. Its biological activities, including antioxidant, anticancer, and anti-inflammatory effects, make it a candidate for drug development targeting various pathological conditions.

Additionally, the compound serves as a precursor for developing more complex glycoconjugates with enhanced pharmacological properties. The knowledge gained from studying its structure-activity relationships contributes to the rational design of carbohydrate-based drugs with improved efficacy and specificity .

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with 4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside, each with distinct properties and applications. Table 2 presents a comparison of this compound with some of its structural analogs.

Table 2: Comparison of 4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside with Structural Analogs

CompoundCAS NumberMolecular FormulaKey DifferencesPrimary Applications
4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside25876-45-3C₂₂H₂₆O₁₁Reference compoundGlycobiology, Enzyme kinetics
Phenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside4468-72-8C₂₀H₂₄O₁₀Lacks acetyl group on phenylGlycan synthesis
4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside31873-42-4C₂₁H₂₄O₁₁Formyl group instead of acetylEnhanced binding to carbohydrate-recognizing proteins
4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-d-glucopyranoside28244-94-2C₂₁H₂₆O₉SThio linkage and methyl on phenylGlycosidase inhibition studies

The variations in functional groups among these analogs result in differences in solubility, reactivity, and biological activity. These differences make each compound suitable for specific research applications .

Biological Activity Comparison

The biological activities of 4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside and its analogs vary based on their structural features. Research has shown different profiles in terms of antioxidant capacity, enzyme inhibition, and cytotoxicity toward cancer cells.

For instance, the addition of a formyl group, as seen in 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside, enhances binding to carbohydrate-recognizing proteins such as lectins via aldehyde-mediated Schiff base formation. This modification can significantly alter the compound's biological activity and specificity .

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